molecular formula C10H6ClNO B1424190 4-Chloroquinoline-6-carbaldehyde CAS No. 676256-25-0

4-Chloroquinoline-6-carbaldehyde

Cat. No. B1424190
Key on ui cas rn: 676256-25-0
M. Wt: 191.61 g/mol
InChI Key: INLPDPKYJXJJMT-UHFFFAOYSA-N
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Patent
US08633187B2

Procedure details

A mixture of 4-chloro-6-quinolinecarbaldehyde (3.24 g, 16.92 mmol), 4-pyridylboronic acid (3.12 g, 25.38 mmol), tetrakistriphenylphosphine palladium (0) (0.978 g, 0.846 mmol), and 2M aqueous K2CO3 (7.02 g, 50.76 mmol, 25.4 mls of 2M solution) in DMF (100 mL) was heated at 100° C. for 3.0 h and cooled to room temperature. The mixture was filtered through Celite and the Celite was washed with EtOAc. The filtrate was transferred to a separatory funnel, washed with water and saturated NaCl, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (5% MeOH:CH2Cl2) to give the title compound (2.03 g, 51%) as a tan solid. MS (ES)+ m/e 235 [M+H]+.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.978 g
Type
reactant
Reaction Step One
Name
Quantity
25.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12]=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[N:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:14]1[CH:19]=[CH:18][C:17]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([CH:12]=[O:13])[CH:10]=3)[N:5]=[CH:4][CH:3]=2)=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)C=O
Name
Quantity
3.12 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.978 g
Type
reactant
Smiles
Name
Quantity
25.4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (5% MeOH:CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=NC2=CC=C(C=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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